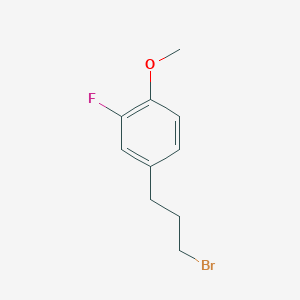
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene typically involves the bromination of 2-fluoro-1-methoxybenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of de-fluorinated benzene derivatives.
科学的研究の応用
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene has a variety of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 4-(3-Bromopropyl)-1-methoxybenzene
- 4-(3-Bromopropyl)-2-chloro-1-methoxybenzene
- 4-(3-Bromopropyl)-2-methoxybenzene
Uniqueness
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the bromopropyl, fluorine, and methoxy groups makes this compound particularly versatile for various chemical transformations and applications.
特性
分子式 |
C10H12BrFO |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
LQRTXGOWZOEGMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


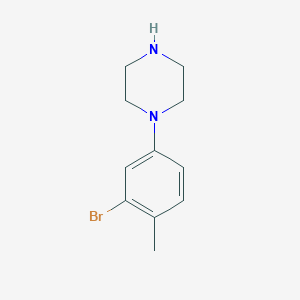
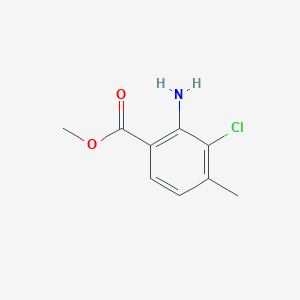
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

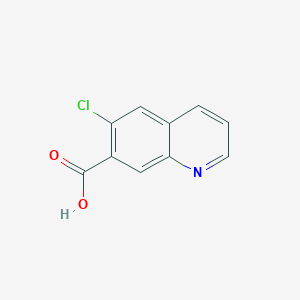
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
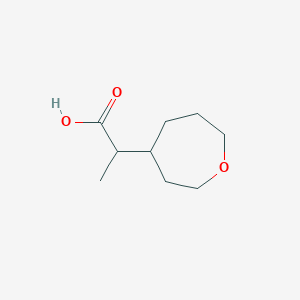
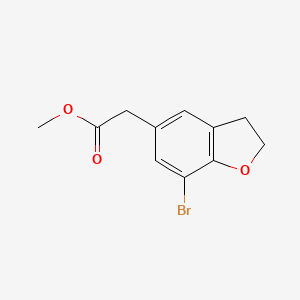
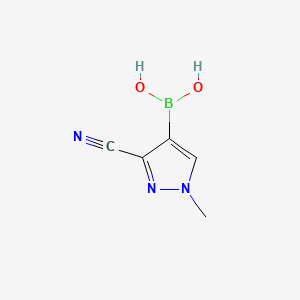

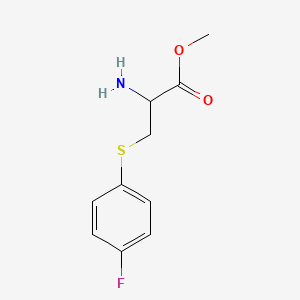
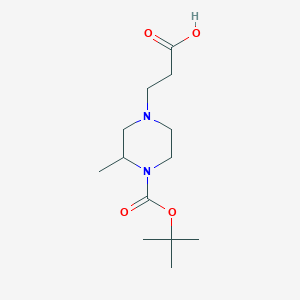
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
